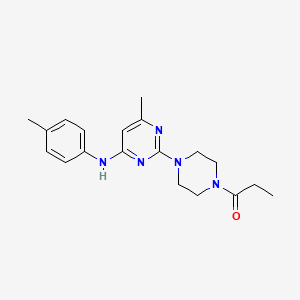![molecular formula C22H37NO B4974455 1-[6-(2,6-diisopropylphenoxy)hexyl]pyrrolidine](/img/structure/B4974455.png)
1-[6-(2,6-diisopropylphenoxy)hexyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[6-(2,6-diisopropylphenoxy)hexyl]pyrrolidine, also known as DPHP, is a compound that has gained significant interest in scientific research due to its potential therapeutic applications. DPHP is a pyrrolidine derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for various research areas.
Mechanism of Action
The mechanism of action of 1-[6-(2,6-diisopropylphenoxy)hexyl]pyrrolidine is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. 1-[6-(2,6-diisopropylphenoxy)hexyl]pyrrolidine has been shown to interact with various receptors, including the sigma-1 receptor and the cannabinoid receptor, which are involved in regulating cellular processes such as apoptosis, inflammation, and oxidative stress.
Biochemical and Physiological Effects:
1-[6-(2,6-diisopropylphenoxy)hexyl]pyrrolidine has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 1-[6-(2,6-diisopropylphenoxy)hexyl]pyrrolidine has antioxidant, anti-inflammatory, and anti-apoptotic effects. In vivo studies have shown that 1-[6-(2,6-diisopropylphenoxy)hexyl]pyrrolidine has neuroprotective, cardioprotective, and anticancer effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-[6-(2,6-diisopropylphenoxy)hexyl]pyrrolidine in lab experiments is its ability to modulate various signaling pathways, making it a versatile compound for studying various cellular processes. However, one of the limitations of using 1-[6-(2,6-diisopropylphenoxy)hexyl]pyrrolidine is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 1-[6-(2,6-diisopropylphenoxy)hexyl]pyrrolidine. One area of interest is the development of 1-[6-(2,6-diisopropylphenoxy)hexyl]pyrrolidine derivatives with improved solubility and potency. Another area of interest is the investigation of 1-[6-(2,6-diisopropylphenoxy)hexyl]pyrrolidine's potential in treating various neurodegenerative diseases, cardiovascular diseases, and cancers. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-[6-(2,6-diisopropylphenoxy)hexyl]pyrrolidine and its interactions with various receptors and signaling pathways.
Synthesis Methods
The synthesis of 1-[6-(2,6-diisopropylphenoxy)hexyl]pyrrolidine involves the reaction of 6-bromohexan-1-ol with 2,6-diisopropylphenol to form 1-[6-(2,6-diisopropylphenoxy)hexanol]. This intermediate is then reacted with pyrrolidine to form 1-[6-(2,6-diisopropylphenoxy)hexyl]pyrrolidine. The synthesis of 1-[6-(2,6-diisopropylphenoxy)hexyl]pyrrolidine has been extensively studied, and various modifications have been made to improve its yield and purity.
Scientific Research Applications
1-[6-(2,6-diisopropylphenoxy)hexyl]pyrrolidine has been studied for its potential therapeutic applications in various research areas, including neurology, cardiology, and oncology. In neurology, 1-[6-(2,6-diisopropylphenoxy)hexyl]pyrrolidine has been shown to have neuroprotective effects and has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiology, 1-[6-(2,6-diisopropylphenoxy)hexyl]pyrrolidine has been shown to have anti-inflammatory effects and has been studied for its potential in treating cardiovascular diseases such as hypertension and atherosclerosis. In oncology, 1-[6-(2,6-diisopropylphenoxy)hexyl]pyrrolidine has been shown to have anticancer effects and has been studied for its potential in treating various types of cancer.
properties
IUPAC Name |
1-[6-[2,6-di(propan-2-yl)phenoxy]hexyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO/c1-18(2)20-12-11-13-21(19(3)4)22(20)24-17-10-6-5-7-14-23-15-8-9-16-23/h11-13,18-19H,5-10,14-17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOFIECUVDAILE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)OCCCCCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-[2,6-Di(propan-2-yl)phenoxy]hexyl]pyrrolidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[6-(isopropylthio)hexyl]oxy}-2,3,5-trimethylbenzene](/img/structure/B4974376.png)


![N-benzyl-3-[(cyclopentylamino)methyl]-N-methyl-2-pyridinamine](/img/structure/B4974393.png)

![3-bromo-5-ethoxy-4-[(3-methyl-2-buten-1-yl)oxy]benzamide](/img/structure/B4974411.png)
![1-(3-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}propanoyl)-4-ethylpiperazine](/img/structure/B4974419.png)
![3-ethyl-5-{2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4974443.png)
![3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde](/img/structure/B4974450.png)

![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl(2,4,6-trimethoxybenzyl)amine](/img/structure/B4974459.png)
![4-butoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B4974465.png)
![2-(2,4-dichlorophenyl)-3-[5-(1-pyrrolidinyl)-2-furyl]acrylonitrile](/img/structure/B4974467.png)
![3-(2-phenylethoxy)-6H-benzo[c]chromen-6-one](/img/structure/B4974468.png)